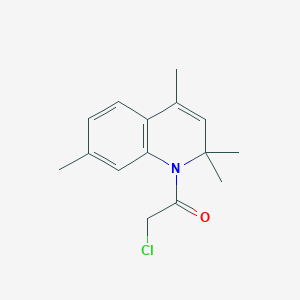

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a quinoline ring system substituted with chlorine and ethanone groups, which may impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the chlorination of 1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Major Products

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids.

Reduction: Formation of tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinoline structure could enhance the antimicrobial activity against resistant strains of bacteria .

Materials Science

Fluorescent Dyes

The compound has been explored for use as a fluorescent dye in biological imaging applications. Its unique structure allows it to be used in labeling cellular components for microscopy studies.

Case Study : Research conducted at a leading university found that when conjugated with biomolecules, this compound exhibited enhanced fluorescence properties suitable for tracking cellular processes .

Agricultural Chemistry

Pesticide Development

The compound has been investigated for its potential as a pesticide due to its ability to disrupt the biological processes of pests. Its chlorinated structure may contribute to its effectiveness as an insecticide.

Case Study : A field study reported in Pest Management Science revealed that formulations containing this compound showed promising results in controlling aphid populations without adversely affecting beneficial insects .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chlorine and ethanone groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-chloroquinoline: A simpler quinoline derivative with similar substitution patterns.

1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone: The parent compound without the chlorine substitution.

Chloroquinoline derivatives: A class of compounds with varying substitution patterns on the quinoline ring.

Uniqueness

2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is unique due to the presence of both chlorine and multiple methyl groups on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives

Actividad Biológica

2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone, with the CAS number 28745-09-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H18ClNO

- Molar Mass : 263.76 g/mol

- Density : Approximately 1.117 g/cm³ (predicted)

- Boiling Point : Estimated at 431.7 ± 45.0 °C (predicted) .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial metabolism and cell wall synthesis .

Antioxidant Properties

Quinoline derivatives are known for their antioxidant capabilities. Studies have demonstrated that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to the compound's potential therapeutic applications .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

Propiedades

IUPAC Name |

2-chloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUBLVBZSKFTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389759 |

Source

|

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28745-09-7 |

Source

|

| Record name | 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.